molecular formula C7H7ClN2O B8692522 1-(6-Amino-5-chloropyridin-3-YL)ethan-1-one

1-(6-Amino-5-chloropyridin-3-YL)ethan-1-one

Cat. No. B8692522
M. Wt: 170.59 g/mol
InChI Key: YQMOPPLOWPRYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Amino-5-chloropyridin-3-YL)ethan-1-one is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Amino-5-chloropyridin-3-YL)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Amino-5-chloropyridin-3-YL)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(6-Amino-5-chloropyridin-3-YL)ethan-1-one

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(6-amino-5-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,1H3,(H2,9,10)

InChI Key

YQMOPPLOWPRYKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.2 g (37.5 mmol) of 5-chloro-6-aminonicotinoyl chloride in 10 ml of absolute tetrahydrofuran are added to a boiling solution of 8.55 g (37.5 mmol) of diethyl ethoxymagnesium-malonate (prepared in accordance with Org. Synth. Coll. Vol. IV (1963), 285) in 120 ml of absolute tetrahydrofuran and the mixture is heated under reflux for 2 hours. After neutralization with 2N sulphuric acid, the organic phase is separated off and evaporated. The residue is heated under reflux in a mixture of 30 ml of glacial acetic acid, 20 ml of water and 5 ml of concentrated sulphuric acid for 4 hours. The mixture is stirred into ice-water, brought to pH 4 and extracted with ethyl acetate. Drying and evaporation gives 5.4 g (85%) of the title compound, melting point: 188° C.
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl ethoxymagnesium-malonate
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

1.9 g (10 mmol) of 2,3-dichloro-5-acetylpyridine are heated at 170° C. in a mixture of 80 ml of tetrahydrofuran and 20 ml of concentrated aqueous ammonia in an autoclave for 8 hours. After the tetrahydrofuran has been evaporated off, the residue is diluted with water and the mixture is brought to pH 5 and extracted with ethyl acetate.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.